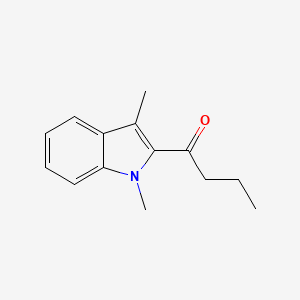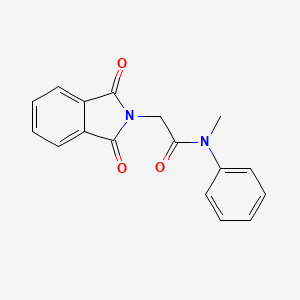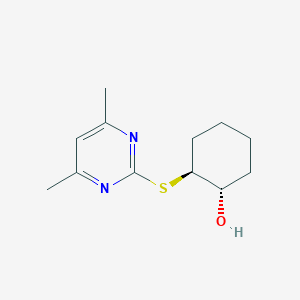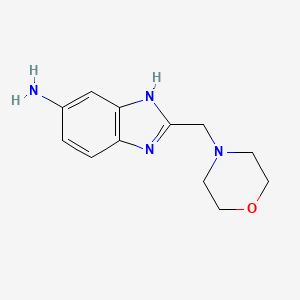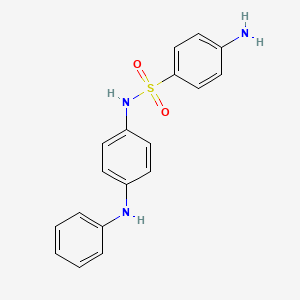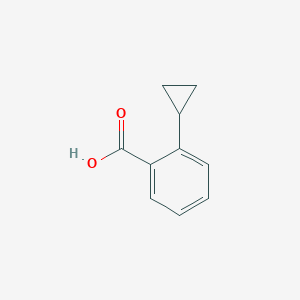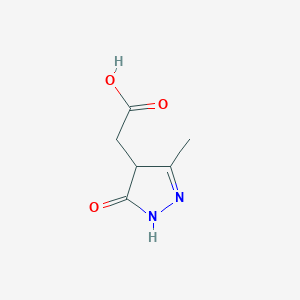
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring
Mechanism of Action
Target of Action
It has been found that similar compounds have shown binding affinity to protein receptor pdb: 4bft
Mode of Action
It has been suggested that similar compounds form hydrogen bonds with amino acid residues tyr235, tyr177, and his179 . This interaction could potentially lead to changes in the receptor’s activity, affecting the biological processes it is involved in.
Biochemical Pathways
Compounds with similar structures have been reported to show antioxidant potential . This suggests that they may interact with biochemical pathways involved in oxidative stress and free radical scavenging.
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Similar compounds have shown good scavenging potential in dpph assays , suggesting that they may have antioxidant effects at the molecular and cellular levels.
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For instance, its solubility in water and other polar solvents suggests that it could be affected by the hydration status of the body. Additionally, its release into the environment can occur from industrial use , which could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been reported to possess various biological activities, including enzyme inhibition . The compound can interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission, and may exhibit inhibitory effects . Additionally, it can bind to proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect cell proliferation and apoptosis in cancer cells . The compound may also modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is involved in cell growth and differentiation . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and affecting neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of signaling pathways . At higher doses, it may cause toxicity, affecting liver and kidney function, and leading to oxidative stress and cellular damage . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . Additionally, it can affect metabolic flux and metabolite levels, influencing cellular energy production and redox balance . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may interact with membrane transporters that facilitate its uptake into cells, where it can exert its effects . Additionally, the compound’s distribution within tissues can influence its therapeutic potential and toxicity profile . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and oxidative stress responses . Additionally, its localization to the nucleus can affect gene expression and cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation. The reaction conditions often include:
Condensation: Ethyl acetoacetate and hydrazine hydrate are reacted under reflux conditions
Properties
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYDEGDXANEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
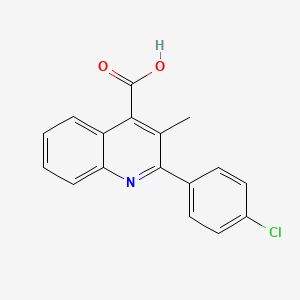
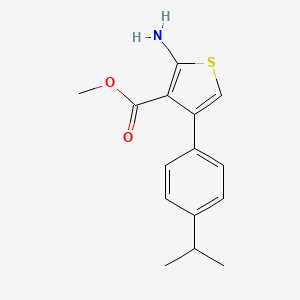
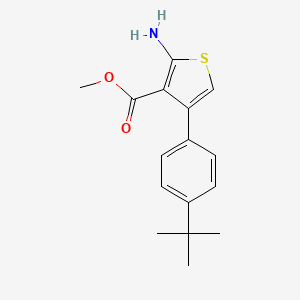
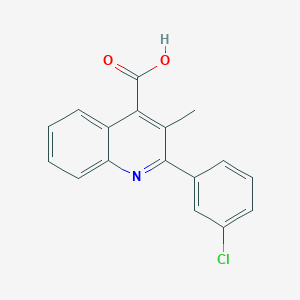
![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)
